molecular formula C7H5F3O2 B2584866 2-(Difluoromethoxy)-4-fluorophenol CAS No. 1261572-13-7

2-(Difluoromethoxy)-4-fluorophenol

Cat. No. B2584866
CAS RN: 1261572-13-7
M. Wt: 178.11
InChI Key: WRSUDQTWRZBKRS-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)phenol” is a chemical compound that likely contains a phenol group (an aromatic ring with a hydroxyl group) and a difluoromethoxy group (a methoxy group with two fluorine atoms). It’s used in industrial and scientific research .


Synthesis Analysis

While specific synthesis methods for “2-(Difluoromethoxy)-4-fluorophenol” were not found, difluoromethoxylated compounds have been synthesized from corresponding α-(difluoromethoxy)ketones . Another method involves the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Scientific Research Applications

Synthesis of Difluoromethoxyarenes

Researchers have utilized fluoroform as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, highlighting a method that transforms phenols into their difluoromethoxy derivatives. This process, carried out at moderate temperatures and atmospheric pressure, yields moderate to good yields of the respective products, emphasizing its potential in synthesizing 2-(Difluoromethoxy)-4-fluorophenol derivatives for various applications (Thomoson & Dolbier, 2013).

Radiosynthesis of Fluorophenols

4-[¹⁸F]Fluorophenol, an intermediate compound for building more complex molecules bearing a 4-[¹⁸F]fluorophenoxy moiety, has been synthesized from bis(4-benzyloxyphenyl)iodonium salts. This method, employing microwave heating, achieves reliable yields, indicating the relevance of this compound in radiopharmaceutical synthesis (Helfer et al., 2013).

Fluorescent Probes for Sensing Applications

The synthesis and application of derivatives of this compound in fluorescent probes sensing pH and metal cations have been explored. Such compounds exhibit high sensitivity to pH changes and selectivity in metal cations, attributed to the high acidity of the fluorophenol moiety, making them suitable for biochemical sensing applications (Tanaka et al., 2001).

Environmental Degradation Studies

Research on the environmental degradation pathways of fluorophenols, including this compound, has been conducted to understand their behavior in natural ecosystems. Studies on the photodegradation of polyfluorinated dibenzo-p-dioxins, which can be derived from fluorophenols, provide insights into the environmental fate of these compounds (Zeng et al., 2016).

High-Performance Polymers

The synthesis and characterization of fluorinated phthalazinone monomers derived from this compound and their polycondensation reactions have been explored for applications in engineering plastics and membrane materials. These polymers exhibit good solubility, distinguished thermal properties, and potential as materials for optical waveguides, showcasing the material science applications of this compound derivatives (Xiao et al., 2003).

Future Directions

While specific future directions for “2-(Difluoromethoxy)-4-fluorophenol” are not available, there is a growing interest in the development of difluoromethylation processes. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

2-(difluoromethoxy)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUDQTWRZBKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261572-13-7
Record name 2-(Difluoromethoxy)-4-fluorophenol
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